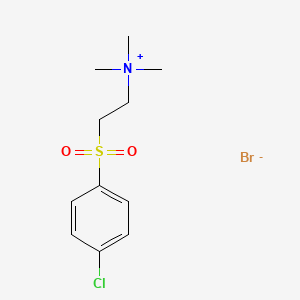
2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide is a chemical compound with a complex structure that includes a sulfonyl group, a chlorophenyl group, and a trimethylazanium group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with trimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up to handle larger quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)sulfonylethyltrimethylammonium bromide: Similar structure but with different substituents.
2-(4-chlorophenyl)sulfonyl-N,N-dimethylacetamide: Another sulfonyl derivative with different functional groups.
Uniqueness
2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
73664-00-3 |
|---|---|
Molecular Formula |
C11H17BrClNO2S |
Molecular Weight |
342.68 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfonylethyl-trimethylazanium;bromide |
InChI |
InChI=1S/C11H17ClNO2S.BrH/c1-13(2,3)8-9-16(14,15)11-6-4-10(12)5-7-11;/h4-7H,8-9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
ZPOLPYSVBUQCJH-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCS(=O)(=O)C1=CC=C(C=C1)Cl.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















